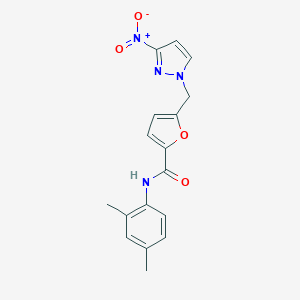![molecular formula C21H20ClN3O3 B213848 isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate, also known as ICPB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated.
作用機序
The mechanism of action of isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the modulation of certain signaling pathways and enzymes involved in cancer development and progression.
実験室実験の利点と制限
Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has a number of advantages for laboratory experiments, including its high solubility in water and other solvents, its stability under a variety of conditions, and its ability to selectively target cancer cells. However, isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are a number of possible future directions for research on isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate, including the development of new synthesis methods and the investigation of its potential applications in the treatment of other diseases. In addition, further research is needed to fully understand the mechanism of action of isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate and to identify any potential side effects or toxicity issues.
合成法
Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with isopropyl alcohol in the presence of a catalyst. Other methods include the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with isopropylamine or the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with isopropyl chloroformate.
科学的研究の応用
Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been investigated for its potential use as a photosensitizer for photodynamic therapy.
特性
製品名 |
isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate |
|---|---|
分子式 |
C21H20ClN3O3 |
分子量 |
397.9 g/mol |
IUPAC名 |
propan-2-yl 4-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C21H20ClN3O3/c1-14(2)28-21(27)17-7-9-19(10-8-17)24-20(26)16-5-3-15(4-6-16)12-25-13-18(22)11-23-25/h3-11,13-14H,12H2,1-2H3,(H,24,26) |
InChIキー |
ILLGHCDXBCXBAO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
正規SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)

![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)

